molecular formula C15H25NO2 B13828636 2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol CAS No. 418792-41-3

2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol

Cat. No.: B13828636
CAS No.: 418792-41-3
M. Wt: 251.36 g/mol
InChI Key: RVHTWLYXHQEGHW-UHFFFAOYSA-N
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Description

2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol is a chemical compound of interest in scientific research and development. Its molecular structure features a phenoxy ether linkage and an amino alcohol moiety, which suggests potential utility in various chemical and pharmacological applications. Researchers are investigating this compound and its analogs in areas such as medicinal chemistry and agrochemical development. Compounds with similar structural features have been explored for their herbicidal activity and in the synthesis of pharmaceuticals, as seen with the related compound Gemfibrozil, a known pharmaceutical agent . The presence of both ether and ethanolamine functional groups makes this compound a potential intermediate or building block in organic synthesis. It may be used in the development of more complex molecules for specialized research applications. The physicochemical properties of this compound would typically be characterized to ensure purity and correct application in experimental protocols. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please consult the material safety data sheet (MSDS) for safe handling and storage procedures, which should be aligned with the handling of similar amino-alcohol compounds .

Properties

CAS No.

418792-41-3

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

2-[5-(2,5-dimethylphenoxy)pentylamino]ethanol

InChI

InChI=1S/C15H25NO2/c1-13-6-7-14(2)15(12-13)18-11-5-3-4-8-16-9-10-17/h6-7,12,16-17H,3-5,8-11H2,1-2H3

InChI Key

RVHTWLYXHQEGHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCCNCCO

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

Reaction Conditions and Procedure

  • Phenolate Formation : 2,5-Dimethylphenol is dissolved in a solvent mixture and treated with a strong base such as sodium hydroxide to form the sodium 2,5-dimethylphenolate salt. This is typically done under reflux with azeotropic removal of water to drive the reaction to completion.

  • O-Alkylation : The phenolate salt is then reacted with 1,5-dihalopentane at controlled temperatures (0–20°C, preferably 5–15°C) to yield 5-(2,5-dimethylphenoxy)pentyl halide. The reaction time ranges from 2 to 15 hours, with stirring to ensure homogeneity.

  • Isolation : The reaction mixture is quenched with water, and the organic phase is separated, dried, and concentrated. The intermediate is purified by distillation or recrystallization.

Yield and Purity

  • Yields for this step are typically high, often exceeding 80%, depending on the choice of halide and reaction conditions.
  • For example, using 1-bromo-5-chloropentane as the alkylating agent has been shown to provide better yields and selectivity.

Amination: Conversion to 2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol

Amination Reagents

  • Ethanolamine (2-aminoethanol) : The nucleophile that displaces the halogen on the pentyl chain.
  • Solvents : Polar solvents such as ethanol, methanol, or dimethylformamide.
  • Catalysts or bases : Sometimes mild bases or phase transfer catalysts are used to facilitate nucleophilic substitution.

Reaction Conditions and Procedure

  • The 5-(2,5-dimethylphenoxy)pentyl halide intermediate is dissolved in an appropriate solvent.
  • Ethanolamine is added, often in excess to drive the reaction forward.
  • The mixture is heated under reflux or at elevated temperatures (50–100°C) for several hours (typically 4–12 hours) to ensure complete substitution.
  • The reaction progress is monitored by TLC or HPLC.

Workup and Purification

  • After completion, the reaction mixture is cooled and diluted with water.
  • The product is extracted into an organic solvent or precipitated by adjusting pH.
  • Purification is achieved via recrystallization or chromatographic methods.

Alternative Synthetic Routes and Intermediates

  • Some patents describe the preparation of related phenoxyalkanoic acids and esters, such as gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid), which share similar synthetic steps involving phenolate formation and alkylation with dihalopropanes or dihalopentanes.
  • The use of different alkyl halides, such as 1,3-dibromopropane or 1-bromo-3-chloropropane, can affect yields and selectivity in the initial alkylation step.
  • Hydrolysis and subsequent amination steps can be modified depending on the desired substitution pattern.

Data Table: Summary of Key Reaction Parameters and Yields

Step Reactants/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Phenolate formation 2,5-Dimethylphenol + NaOH, reflux Reflux (~100) 3–6 >95 Azeotropic removal of water improves conversion
O-Alkylation Phenolate + 1,5-dibromopentane 5–15 12 80–90 Using 1-bromo-5-chloropentane can improve yield
Amination 5-(2,5-Dimethylphenoxy)pentyl halide + ethanolamine 50–100 4–12 70–85 Excess ethanolamine and reflux favor complete substitution
Purification Extraction, recrystallization, chromatography Ambient - - Final product purity typically >98%

Research Findings and Optimization Notes

  • The choice of base for phenolate formation is critical; sodium hydroxide is preferred for cost and efficiency.
  • Controlling temperature during alkylation prevents side reactions such as elimination or multiple substitutions.
  • Using mixed solvents (polar aprotic with non-polar hydrocarbons) enhances solubility and reaction rates.
  • The nucleophilic substitution with ethanolamine may require optimization of molar ratios and reaction time to maximize yield and purity.
  • Purification techniques such as recrystallization from methanol or ethanol yield high-purity final products suitable for pharmaceutical or research use.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that derivatives of compounds similar to 2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that the incorporation of phenoxy groups enhances the binding affinity to cancer-related targets, potentially leading to the development of new anticancer agents .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may offer neuroprotective benefits, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells . This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Antiviral Properties : Preliminary research indicates that compounds featuring aminoalcohol functionalities can inhibit viral replication. For example, studies on related structures have demonstrated efficacy against herpes simplex virus type 1 (HSV-1), suggesting potential applications in antiviral drug development .

Pharmacological Applications

  • Drug Formulation : The solubility characteristics of this compound make it suitable for use as a solubilizing agent in pharmaceutical formulations. Its ability to enhance the bioavailability of poorly soluble drugs can improve therapeutic outcomes .
  • Receptor Modulation : There is evidence that compounds with similar structures can act as modulators of various receptors, including adrenergic and serotonin receptors. This property opens avenues for developing treatments for mood disorders and cardiovascular diseases .

Materials Science Applications

  • Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with specific mechanical and thermal properties. Its functional groups allow for cross-linking reactions, which can lead to materials with enhanced durability and resistance to environmental factors .
  • Coatings and Adhesives : Due to its chemical stability and adhesion properties, this compound can be incorporated into coatings and adhesives used in various industrial applications. This enhances the performance characteristics of these materials under different conditions .

Case Studies

  • Case Study 1 : A study investigating the anticancer potential of phenoxyalkylamines found that derivatives similar to this compound exhibited significant cytotoxicity against human leukemia cells (HL-60). The mechanism was attributed to apoptosis induction via mitochondrial pathways .
  • Case Study 2 : Research on neuroprotective agents highlighted the efficacy of phenolic compounds in reducing oxidative stress in neuronal models. Compounds with aminoalcohol functionalities demonstrated a protective effect against glutamate-induced toxicity .

Mechanism of Action

The mechanism of action of 2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol involves its interaction with specific molecular targets and pathways. The phenoxy group and aminoethanol moiety play crucial roles in its activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxy-Containing Amino Alcohols

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
  • Structure: Features a tetramethylbutyl-substituted phenoxy group connected to an ethoxyethanol chain.
  • Key Differences: The target compound has a shorter ethoxy chain versus the pentylamino chain in 2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol. The tetramethylbutyl group in the former introduces greater steric bulk compared to the 2,5-dimethylphenoxy group, likely reducing solubility in polar solvents.
  • Applications : Used in surfactants or emulsifiers due to its amphiphilic structure .
(R/S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...]butanamide Derivatives
  • Structure: Complex pharmaceutical intermediates with a 2,6-dimethylphenoxyacetamido group integrated into a peptidomimetic backbone.
  • The acetamido linkage in these derivatives contrasts with the direct ether linkage in the target compound, affecting metabolic stability .

Ethanolamine Derivatives

Diethylaminoethanol (DEAE) (CAS 100-37-8)
  • Structure: Simplified ethanolamine with diethyl groups on the amino nitrogen.
  • Key Differences: Lacks the phenoxy group and pentyl chain, resulting in higher water solubility and lower lipophilicity.
  • Applications : Industrial solvent, corrosion inhibitor, and precursor for pharmaceuticals.
Dimethylethanolamine (DMAE) and Derivatives
  • Structure: Ethanolamine with dimethylamino group; derivatives include salts like 2-(dimethylamino)ethanol p-acetamidobenzoate.
  • Key Differences: The dimethylamino group confers stronger basicity than the pentylamino group in the target compound. DMAE derivatives are often used as prodrugs due to their salt-forming capability, whereas the target compound’s phenoxy group may favor membrane permeability .

Aromatic Amino Alcohols

(2-[(2,5-Dimethylphenylamino)-methyl]-phenyl)-methanol (CAS 356538-93-7)
  • Structure: Benzyl alcohol derivative with a 2,5-dimethylphenylamino-methyl substituent.
  • Key Differences: The aniline linkage and benzyl alcohol core differ from the target compound’s phenoxy-pentylaminoethanol structure, leading to distinct electronic profiles. Potential applications in asymmetric catalysis or as a chiral building block, contrasting with the target’s surfactant-like properties .

Comparative Data Table

Compound Name Key Structural Features Solubility (Predicted) Applications Reference
This compound Pentylaminoethanol + 2,5-dimethylphenoxy Moderate (polar org.) Surfactants, drug delivery N/A
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Ethoxyethanol + tetramethylbutylphenoxy Low (non-polar) Industrial emulsifiers
DEAE Diethylaminoethanol High (water) Solvents, pharmaceuticals
DMAE p-acetamidobenzoate Dimethylaminoethanol + aromatic carboxylate Moderate (aqueous) Prodrug formulations
(2-[(2,5-Dimethylphenylamino)-methyl]-phenyl)-methanol Benzyl alcohol + aniline-methyl Low (org. solvents) Chiral synthesis

Research Findings and Implications

  • Substituent Position Effects: The 2,5-dimethylphenoxy group in the target compound may enhance lipophilicity and aromatic stacking compared to 2,6-dimethyl analogs, which are more sterically hindered .
  • Chain Length Impact: The pentylamino chain provides flexibility and moderate hydrophobicity, bridging the gap between short-chain ethanolamines (e.g., DEAE) and long-chain surfactants .
  • Safety Profile : Unlike DEAE, the target compound lacks established occupational exposure limits, necessitating further toxicological studies .

Q & A

Q. What multi-residue analytical methods are robust for detecting metabolites in biological matrices?

  • Method :
  • Sample Prep : Solid-phase extraction (SPE) for plasma/urine samples.
  • LC-MS/MS : Use a C18 column and ESI+ mode with MRM transitions for quantification (LOQ: 1.0–20.0 ng/mL).
  • Validation : Assess matrix effects and recovery rates per FDA guidelines .

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